molecular formula C8H18N2O B3283712 (2S)-2-amino-N,N,4-trimethylpentanamide CAS No. 77167-46-5

(2S)-2-amino-N,N,4-trimethylpentanamide

Cat. No. B3283712
CAS RN: 77167-46-5
M. Wt: 158.24 g/mol
InChI Key: VINQQWZFGIKZAZ-ZETCQYMHSA-N
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Description

(2S)-2-amino-N,N,4-trimethylpentanamide, also known as 2-amino-2-methylpentanamide, is a naturally occurring amino acid derivative that has been studied for its potential applications in scientific research. It is a white, crystalline solid with a melting point of 189-190°C and a molecular weight of 131.2 g/mol. It is soluble in water and ethanol and is insoluble in ether. It has a structure similar to that of its parent amino acid, alanine, and is metabolized by the same enzymes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N,N,4-trimethylpentanamide depends on its application. As a substrate for peptide synthesis, it is metabolized by enzymes to form peptides and amino acids. As an inhibitor of enzymes, it binds to the active site of the enzyme and blocks its activity. As a ligand for metal ions, it binds to the metal ions and forms a complex.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of amino acids, as well as to inhibit the activity of enzymes involved in the synthesis of proteins. It has also been shown to bind to metal ions, such as zinc, iron, and copper, and to modulate their activity.

Advantages and Limitations for Lab Experiments

(2S)-2-amino-N,N,4-trimethylpentanamide has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and stable in aqueous solutions. It is also soluble in a variety of solvents, including water and ethanol, and can be used in a variety of reactions. However, it is not as soluble in organic solvents, and its reactivity can be affected by the presence of other compounds.

Future Directions

The potential applications of (2S)-2-amino-N,N,4-trimethylpentanamide are far-reaching, and there are many possible future directions for further research. These include the development of new synthesis methods, the investigation of its effects on other enzymes and proteins, the use of its ligand properties for the detection of metal ions, and the study of its effects on cellular processes. Additionally, further research could be done to investigate its potential as a therapeutic agent, as it has been shown to have some inhibitory activity against certain enzymes.

Scientific Research Applications

(2S)-2-amino-N,N,4-trimethylpentanamide has been studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of peptides, as an inhibitor of enzymes, and as a ligand for the detection of metal ions. It has also been used to study the structure and function of proteins, as well as to investigate the mechanism of action of drugs.

properties

IUPAC Name

(2S)-2-amino-N,N,4-trimethylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-6(2)5-7(9)8(11)10(3)4/h6-7H,5,9H2,1-4H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINQQWZFGIKZAZ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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